molecular formula C20H17N3O3S B11433212 N-(2-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(2-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11433212
M. Wt: 379.4 g/mol
InChI Key: IZAUZKYKFKSAFZ-UHFFFAOYSA-N
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Description

  • The 2-ethoxyphenyl group is introduced via a nucleophilic substitution reaction.
  • Common reagents include ethoxybenzene derivatives and appropriate leaving groups.
  • Formation of the Carboxamide Group:

    • The carboxamide group is formed through an amide coupling reaction.
    • Reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used.
  • Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thieno ring.

      Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

      Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

    Major Products Formed:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of various substituted derivatives depending on the reagents used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    • Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core:

      • Starting with a suitable pyridine derivative, the core structure is formed through a series of cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization.

    Scientific Research Applications

    N-(2-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

      Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Mechanism of Action

    The mechanism of action of N-(2-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets:

      Molecular Targets: Enzymes, receptors, or nucleic acids that the compound can bind to or inhibit.

      Pathways Involved: The compound may interfere with signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

    Comparison with Similar Compounds

    N-(2-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other pyridothienopyrimidine derivatives:

      Similar Compounds: Compounds with similar core structures but different substituents, such as N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide.

      Uniqueness: The presence of the 2-ethoxyphenyl group and the specific arrangement of functional groups make it unique in terms of its chemical and biological properties.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C20H17N3O3S

    Molecular Weight

    379.4 g/mol

    IUPAC Name

    N-(2-ethoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

    InChI

    InChI=1S/C20H17N3O3S/c1-3-26-15-9-5-4-8-14(15)21-18(24)16-11-13-19(27-16)22-17-12(2)7-6-10-23(17)20(13)25/h4-11H,3H2,1-2H3,(H,21,24)

    InChI Key

    IZAUZKYKFKSAFZ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=CC=C1NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C

    Origin of Product

    United States

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